Fmoc-1-Nal-OH (Fmoc-3-(1-naphthyl)-L-alanine, CAS: 96402-49-2) is a highly hydrophobic, sterically bulky unnatural amino acid derivative widely procured for solid-phase peptide synthesis (SPPS). Featuring a naphthalene ring fused at the 1-position to the alanine backbone, it provides extended π-conjugation and a significantly larger hydrophobic surface area compared to canonical aromatic amino acids like phenylalanine or tryptophan[1]. In industrial and laboratory settings, Fmoc-1-Nal-OH is primarily selected to engineer peptide therapeutics with enhanced proteolytic stability, to fine-tune receptor binding pockets via steric hindrance, and to drive the spontaneous self-assembly of amphipathic peptide nanomaterials [2].
Substituting Fmoc-1-Nal-OH with its structural isomer Fmoc-2-Nal-OH or the canonical Fmoc-Phe-OH fundamentally alters both processability and application-critical performance. The attachment of the naphthyl group at the 1-position creates a distinct steric profile that is significantly more hindered than the 2-position attachment of 2-Nal [1]. In receptor binding, this specific steric bulk is often required to clash with inactive receptor states, meaning a switch to 2-Nal or Phe can result in a complete loss of target selectivity, such as converting a designed antagonist back into a full agonist [2]. Furthermore, in downstream purification, 1-Nal and 2-Nal peptides exhibit distinct lipophilicity and HPLC retention times, proving they are not interchangeable in formulation or analytical workflows [3].
In the development of mixed-efficacy opioid peptides, the precise steric bulk of the unnatural amino acid dictates receptor selectivity. Substitution of Phe with 1-Nal in cyclic tetrapeptides successfully reduced delta-opioid receptor (DOR) efficacy (Emax < 25%) while maintaining mu-opioid receptor (MOR) agonist activity, creating a highly desirable MOR agonist/DOR antagonist profile. In contrast, substitution with 2-Nal or retaining Phe failed to provide the necessary steric clash with the DOR active state, resulting in full agonist activity at both receptors[1].
| Evidence Dimension | Delta-opioid receptor (DOR) efficacy (Emax) |
| Target Compound Data | 1-Nal substituted peptide: Emax < 25% (antagonist profile) |
| Comparator Or Baseline | 2-Nal and Phe substituted peptides: Full agonist activity |
| Quantified Difference | >75% reduction in DOR efficacy for 1-Nal vs 2-Nal/Phe |
| Conditions | [35S]GTPγS binding assay in receptor-expressing cell lines |
Procuring 1-Nal is essential for designing highly selective receptor modulators where canonical or 2-substituted aromatics fail to provide the required steric hindrance.
Despite having identical molecular weights and atomic compositions, peptides incorporating 1-Nal exhibit distinct chromatographic behavior compared to those with 2-Nal. In standardized Ac-(XKXE)2-NH2 peptide sequences analyzed via RP-HPLC, retention times followed the trend Phe < Trp < 1-Nal < 2-Nal. The 1-Nal variant interacts less strongly with the C18 stationary phase than the 2-Nal variant, indicating a lower effective lipophilicity due to the specific spatial orientation of the 1-naphthyl group [1].
| Evidence Dimension | RP-HPLC retention time (relative lipophilicity) |
| Target Compound Data | 1-Nal substituted peptide: Lower retention time |
| Comparator Or Baseline | 2-Nal substituted peptide: Higher retention time |
| Quantified Difference | Predictable shift in log(k) retention factor between isomers |
| Conditions | RP-HPLC on a C18 stationary phase |
Buyers must select the correct isomer to ensure predictable solubility, formulation stability, and reproducible downstream purification protocols.
The extended hydrophobic surface area of 1-Nal is a critical driver for the self-assembly of amphipathic peptides into functional biomaterials. In a study of Ac-(AKAE)2-NH2 variants, double substitution with 1-Nal resulted in rapid, spontaneous self-assembly into β-sheet bilayer nanoribbons. Under identical conditions, double substitution with the canonical amino acid Phenylalanine (Phe) completely failed to self-assemble due to insufficient hydrophobic driving force[1].
| Evidence Dimension | Propensity for β-sheet nanoribbon self-assembly |
| Target Compound Data | 1-Nal double variant: Readily self-assembled |
| Comparator Or Baseline | Phe double variant: Failed to self-assemble |
| Quantified Difference | Binary outcome (Assembly vs. No Assembly) based on side-chain surface area |
| Conditions | Aqueous solution, evaluated via ThT fluorescence and electron microscopy |
Fmoc-1-Nal-OH is a mandatory precursor for manufacturing self-assembling peptide hydrogels where standard aromatic residues lack the necessary hydrophobic mass.
The attachment of the naphthyl group at the 1-position imparts significant steric hindrance around the α-carbon, which directly impacts SPPS processability. When coupling Fmoc-1-Nal-OH, highly reactive coupling reagents such as HATU combined with DIPEA, and extended reaction times (e.g., 3 hours), are often required to achieve full conversion and prevent incomplete sequences or epimerization. This contrasts with less hindered residues like Fmoc-Phe-OH or Fmoc-2-Nal-OH, which typically couple rapidly under standard conditions [1].
| Evidence Dimension | SPPS Coupling requirements |
| Target Compound Data | Fmoc-1-Nal-OH: Requires high-efficiency reagents (HATU) and extended times |
| Comparator Or Baseline | Fmoc-Phe-OH / Fmoc-2-Nal-OH: Standard coupling conditions |
| Quantified Difference | Requirement for specialized coupling protocols to overcome steric bulk |
| Conditions | Fmoc-based SPPS on solid support |
Procurement teams must account for the need for specialized coupling reagents and longer cycle times when scaling up the synthesis of 1-Nal-containing peptides.
Utilizing 1-Nal to introduce precise steric clashes in ligand binding pockets, enabling the development of therapeutics like MOR agonist/DOR antagonist opioid peptides where 2-Nal or Phe would fail to provide the required selectivity[1].
Formulating amphipathic peptide sequences where the large hydrophobic surface area of 1-Nal is strictly required to drive the spontaneous formation of β-sheet nanoribbons, a process that canonical aromatics cannot sustain [2].
Incorporating the bulky 1-Nal unnatural amino acid into short peptide sequences to sterically block enzymatic degradation while maintaining high antimicrobial efficacy and biocompatibility [3].
Substituting C-terminal canonical residues with 1-Nal to extend the side chain deeper into the binding pocket, significantly increasing binding affinity and modulating signaling profiles in cardiovascular drug development [4].